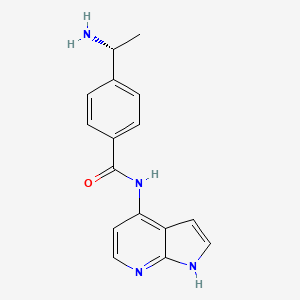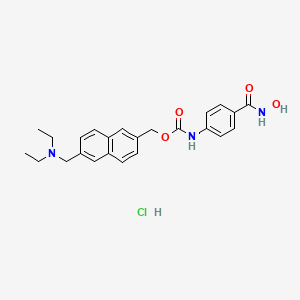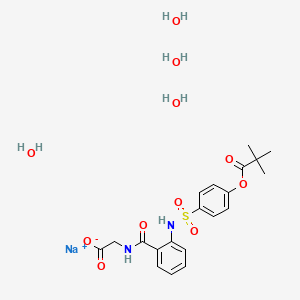
W146
Vue d'ensemble
Description
Applications De Recherche Scientifique
W146 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
W146, also known as [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid or ®-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1) .
Target of Action
The primary target of this compound is the sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G protein-coupled receptor involved in various cellular processes, including cell proliferation, migration, and inflammation .
Mode of Action
This compound acts as an orthosteric antagonist of S1PR1 . It competes with the natural ligand, sphingosine-1-phosphate (S1P), for binding to the receptor, thereby inhibiting the activation of S1PR1 . This results in the modulation of downstream signaling pathways that are normally activated by S1P .
Biochemical Pathways
The antagonism of S1PR1 by this compound affects various biochemical pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key player in many cellular processes, including cell growth and apoptosis . Moreover, this compound can influence the sphingolipid signaling pathway, which plays a crucial role in cellular processes such as cell growth, survival, and immune cell trafficking .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that the compound is soluble in methanol with 0.1% TFA . This suggests that this compound could be administered orally or intravenously, and its solubility could potentially enhance its bioavailability.
Result of Action
The antagonism of S1PR1 by this compound has several molecular and cellular effects. It has been shown to enhance capillary leakage and restore lymphocyte egress in vivo . In a study on a chronic migraine model, this compound was found to alleviate central sensitization and inhibit microglia activity via the STAT3 signaling pathway .
Analyse Biochimique
Biochemical Properties
W146 interacts with the S1PR1, a G-protein coupled receptor involved in various cellular processes . The interaction between this compound and S1PR1 inhibits the activation of the receptor, thereby affecting the downstream signaling pathways . This interaction is selective, as this compound does not affect other subtypes of sphingosine-1-phosphate receptors .
Cellular Effects
This compound has been shown to influence various cellular processes by modulating the activity of S1PR1 . For instance, it can alleviate hyperalgesia, suppress the upregulation of certain proteins like CGRP and c-fos, and reduce the activation of microglia . These effects highlight the role of this compound in influencing cell function through its interaction with S1PR1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to S1PR1, which inhibits the activation of the receptor . This inhibition prevents the downstream signaling events mediated by S1PR1, including the phosphorylation of ERK1 and Akt . Therefore, this compound exerts its effects at the molecular level by modulating the activity of S1PR1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, a study showed that this compound at a dosage of 5 mg/kg could increase the entrance of hematopoietic stem progenitor cells into mouse blood circulation from the bone marrow .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its role as a S1PR1 antagonist, it is likely involved in the sphingolipid signaling pathway .
Subcellular Localization
Given its role as a S1PR1 antagonist, it is likely to be localized at the cell membrane where S1PR1 is typically found .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de W146 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, la 3-hexylphénylamine. Cet intermédiaire est ensuite réagi avec divers réactifs pour former le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le méthanol et le diméthylsulfoxyde (DMSO), et les réactions sont réalisées sous des températures et des conditions de pH contrôlées .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour s'assurer que le produit final répond aux spécifications requises. La production est réalisée dans des installations spécialisées équipées des mesures de sécurité et de contrôle qualité nécessaires .
Analyse Des Réactions Chimiques
Types de réactions : W146 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes amino et acide phosphonique. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courantes :
Réactions de substitution : Ces réactions impliquent souvent des réactifs tels que des agents halogénants et des nucléophiles. Les réactions sont généralement réalisées dans des solvants organiques à des températures modérées.
Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder this compound dans des conditions contrôlées.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction impliquant this compound
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels existants .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Biologie : Il est utilisé pour étudier les mécanismes de trafic des cellules immunitaires et de perméabilité vasculaire.
Médecine : this compound a des applications thérapeutiques potentielles dans le traitement de maladies telles que les maladies auto-immunes, le cancer et les maladies cardiovasculaires. .
5. Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur 1 du sphingosine-1-phosphate (S1P1). Ce récepteur est impliqué dans la régulation du trafic des cellules immunitaires, de la perméabilité vasculaire et d'autres processus physiologiques. En bloquant le récepteur, this compound empêche l'internalisation et la signalisation en aval de S1P1, conduisant à des réponses immunitaires et des fonctions vasculaires modifiées .
Composés similaires :
FTY720 (Fingolimod) : Un autre modulateur du récepteur S1P utilisé dans le traitement de la sclérose en plaques.
JTE-013 : Un antagoniste sélectif du récepteur 2 du sphingosine-1-phosphate (S1P2).
SEW2871 : Un agoniste sélectif du récepteur 1 du sphingosine-1-phosphate (S1P1)
Comparaison : this compound est unique par sa forte sélectivité pour le récepteur 1 du sphingosine-1-phosphate (S1P1) par rapport à d'autres composés similaires. Alors que FTY720 et SEW2871 ciblent également les récepteurs S1P, ils ont des profils de sélectivité et des mécanismes d'action différents. JTE-013, d'un autre côté, cible un sous-type différent de la famille des récepteurs S1P, ce qui rend this compound distinct par son action antagoniste spécifique sur S1P1 .
Comparaison Avec Des Composés Similaires
FTY720 (Fingolimod): Another S1P receptor modulator used in the treatment of multiple sclerosis.
JTE-013: A selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).
SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1)
Comparison: W146 is unique in its high selectivity for the sphingosine-1-phosphate receptor 1 (S1P1) compared to other similar compounds. While FTY720 and SEW2871 also target S1P receptors, they have different selectivity profiles and mechanisms of action. JTE-013, on the other hand, targets a different subtype of the S1P receptor family, making this compound distinct in its specific antagonistic action on S1P1 .
Propriétés
IUPAC Name |
[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRVGZWNDOOFH-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425901 | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-61-7 | |
| Record name | P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is W146, and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1PR1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to S1PR1 and blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P). This blockade prevents S1P-mediated downstream signaling. [, , , , , , , , , , , , , , , , , ]
Q2: How does this compound compare to other S1PR modulators, such as FTY720 (fingolimod)?
A2: Unlike FTY720, which acts as a functional antagonist by inducing S1PR1 internalization and degradation, this compound is a competitive antagonist that directly blocks S1P binding without causing receptor internalization. [, , , , , ] This difference in mechanism may result in distinct downstream effects and potentially different clinical applications.
Q3: Which cell types and tissues have shown to be affected by this compound treatment in research?
A3: Studies have investigated the effects of this compound on various cell types, including:
- Lymphocytes: this compound induces lymphopenia by blocking S1P1-mediated lymphocyte egress from lymph nodes. []
- Dendritic Cells: this compound can prevent S1P1 agonist-induced inhibition of interferon-α production in plasmacytoid dendritic cells. []
- Brain Microvascular Endothelial Cells: this compound reverses the protective effects of ozanimod (an S1PR1 agonist) against ischemia-induced injury in these cells, suggesting S1PR1 dependency in ozanimod's mechanism. []
- Renal Cortical Collecting Duct Cells: this compound blocks the inhibitory effect of S1P on aldosterone-induced epithelial sodium channel activity. []
- Retina Müller Glial Cells: this compound does not inhibit S1P-induced migration of these cells, suggesting involvement of other S1PR subtypes. []
- Human Articular Chondrocytes: this compound inhibits the anti-inflammatory effects of S1P, implicating S1P1 in mediating these effects. []
- Hepatic Stellate Cells: this compound, along with S1PR1 silencing, abrogates S1P-induced migration and fibrogenic activity. []
Q4: What is the role of S1PR1 in regulating endothelial barrier function, and how does this compound contribute to understanding this role?
A4: S1PR1 plays a crucial role in maintaining endothelial barrier integrity. [, , , ] this compound has been instrumental in dissecting the role of S1PR1 in this process. For instance, in zebrafish, this compound disrupts venous endothelial barrier integrity, mimicking the effects of S1PR1 knockdown. [] This highlights the importance of S1PR1 in regulating vascular permeability.
Q5: How does this compound affect the production of cytokines and chemokines?
A5: this compound can modulate the inflammatory response by influencing cytokine and chemokine production:
- Inhibition of Anti-inflammatory Cytokines: In a study on paclitaxel-induced neuropathic pain, this compound reduced the production of anti-inflammatory cytokines IL-10 and IL-4 in the spinal cord. []
- Induction of Pro-inflammatory Cytokines: In the same study, this compound increased the production of pro-inflammatory cytokines TNF-α and IL-1β, suggesting a shift towards a pro-inflammatory state. []
Q6: What is the molecular formula and weight of this compound?
A6: While the provided abstracts don't specify the exact molecular formula and weight of this compound, these can be determined from its chemical name, (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid. The molecular formula is C16H27N2O4P, and the molecular weight is 342.37 g/mol.
Q7: Is there any information available on the spectroscopic data or material compatibility of this compound?
A7: The provided research abstracts primarily focus on the biological activity and mechanism of action of this compound. They do not provide specific details regarding its spectroscopic data or material compatibility. Further research or manufacturer information would be necessary to obtain this data.
Q8: What are the potential therapeutic applications of this compound based on its mechanism of action?
A8: As a selective S1PR1 antagonist, this compound holds promise for therapeutic applications where blocking S1P1 signaling is beneficial. Research suggests potential applications in:
- Autoimmune Diseases: this compound's ability to induce lymphopenia suggests potential in treating autoimmune conditions, although further research is needed. []
- Neuropathic Pain: Studies indicate that this compound can attenuate neuropathic pain induced by chemotherapy agents like paclitaxel, highlighting its potential as a therapeutic target for this debilitating condition. [, ]
- Other Conditions: Researchers are exploring this compound's potential in various other conditions, including acute liver failure, diabetic nephropathy, and even stroke recovery. [, , ]
Q9: What are the key research tools and resources used in studying this compound and its effects?
A9: Research on this compound utilizes a diverse range of techniques and tools, including:
- Cell Culture Models: Researchers utilize various cell lines, including endothelial cells, lymphocytes, and neuronal cells, to investigate the cellular effects of this compound. [, , , , , ]
- Animal Models: Rodent models, such as mice and rats, are employed to study the in vivo effects of this compound in different disease models, including neuropathic pain, stroke, and acute liver failure. [, , , , ]
- Molecular Biology Techniques: Techniques like Western blotting, PCR, and immunofluorescence are used to assess protein expression, gene regulation, and cellular localization of S1PR1 and downstream signaling molecules. [, , , , , , ]
- Pharmacological Tools: Selective agonists and antagonists of different S1PR subtypes, including this compound, are essential tools for dissecting the specific roles of each receptor subtype in various biological processes. [, , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)




